molecular formula C20H22N2O5 B2796772 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 1797965-43-5

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2796772
CAS No.: 1797965-43-5
M. Wt: 370.405
InChI Key: GQQFCCZZIIJHQK-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-derived carboxamide featuring a 3,4-dimethoxyphenyl group, a hydroxyethyl chain, and a 6-methoxyindole core. The compound’s structural complexity arises from its multiple methoxy substituents and polar functional groups, which may influence its physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and biological activity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-14-6-4-12-8-16(22-15(12)10-14)20(24)21-11-17(23)13-5-7-18(26-2)19(9-13)27-3/h4-10,17,22-23H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQFCCZZIIJHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors, influencing cellular pathways and processes. This binding can lead to the modulation of enzyme activity, gene expression, and signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenyl and hydroxyethyl groups may enhance hydrophilicity compared to the lipophilic benzoyl/methylbenzoyl groups in Compounds 3 and 3. This could improve aqueous solubility but reduce membrane permeability.
  • The target compound’s synthesis may face similar challenges .
  • Fluorine vs.

Structural Analogues from

The crystal structure report (2014) describes a compound with a 3,4-dimethoxyphenyl ethyl chain and carbamoylpropyl ammonium chloride dihydrate.

  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety in both compounds may facilitate π-π stacking or hydrogen bonding, as seen in the crystal structure’s intermolecular interactions (e.g., O–H···Cl⁻ bonds in the dihydrate) .
  • Biological Relevance: The compound in is an intermediate in isoquinoline alkaloid synthesis, suggesting the target compound may also serve as a precursor for bioactive molecules .

Q & A

What are the common synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide, and what methodological challenges arise during its synthesis?

Answer:
The compound can be synthesized via condensation reactions between indole-2-carboxylic acid derivatives and substituted phenylethanolamine intermediates. A typical method involves:

  • Step 1: Activation of the indole-2-carboxylic acid (e.g., using chloroformate or carbodiimide reagents) to form an active ester or mixed anhydride.
  • Step 2: Coupling with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine under reflux in anhydrous solvents like DMF or THF, with catalytic acid/base .
    Challenges:
  • Stereochemical control: The hydroxyethyl group introduces a chiral center, requiring enantioselective synthesis or resolution techniques (e.g., chiral HPLC) to isolate active stereoisomers .
  • Side reactions: Methoxy groups on the phenyl ring may undergo demethylation under harsh conditions (e.g., strong acids/bases), necessitating mild reaction protocols .

How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?

Answer:

  • X-ray crystallography: Single-crystal analysis resolves absolute configuration, as demonstrated for structurally similar compounds (e.g., [2-(3,4-dimethoxyphenyl)ethyl] derivatives) to confirm bond angles, torsion angles, and hydrogen-bonding networks .
  • NMR spectroscopy: 1^1H and 13^13C NMR can validate methoxy group positions (δ ~3.8–4.0 ppm for OCH3_3) and indole proton environments (e.g., H-3 at δ ~7.2 ppm). 2D techniques (COSY, HSQC) map connectivity between the hydroxyethyl and indole moieties .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C21_{21}H24_{24}N2_2O5_5) and detects fragmentation patterns indicative of methoxy loss .

What strategies are recommended for analyzing discrepancies in purity assessments (e.g., HPLC vs. NMR) for this compound?

Answer:

  • Cross-validation with orthogonal methods:
    • HPLC-DAD/ELSD: Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients, optimized for methoxy-containing analogs .
    • 1^1H NMR integration: Compare proton integrals of the target compound against known impurities (e.g., residual solvents or demethylated byproducts) .
  • Case study: A discrepancy may arise if HPLC fails to detect non-UV-active impurities (e.g., inorganic salts), while NMR reveals unexpected peaks. Combining both methods ensures comprehensive purity assessment .

How can computational modeling predict the biological activity of this compound, and what limitations exist?

Answer:

  • Molecular docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. The indole carboxamide moiety often binds to hydrophobic pockets, while methoxy groups influence solubility and membrane permeability .
  • QSAR studies: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives with anticancer activity) .
    Limitations:
  • Conformational flexibility: The hydroxyethyl chain may adopt multiple conformations in solution, reducing docking accuracy .
  • Lack of experimental validation: Predicted activity must be verified via assays (e.g., enzyme inhibition or cell viability tests) .

What experimental approaches are used to investigate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to:
    • Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) to assess hydrolysis of the carboxamide bond.
    • Oxidative stress (e.g., H2_2O2_2) to detect methoxy group oxidation .
  • LC-MS monitoring: Track degradation products over time and identify structural modifications (e.g., hydroxylation or ring-opening) .

How can structural modifications optimize the compound’s pharmacokinetic properties without compromising activity?

Answer:

  • Improving solubility: Replace one methoxy group with a hydrophilic substituent (e.g., hydroxyl or amine) while retaining the indole core for target binding .
  • Enhancing metabolic stability: Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation of the phenyl ring .
  • Case study: Analogous compounds (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrobenzamide) showed enhanced bioavailability via ester prodrug formulations .

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